6-Fluoro-8-methylquinolin-5-ol
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Overview
Description
6-Fluoro-8-methylquinolin-5-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and chemical importance. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylquinolin-5-ol involves various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common approach is the nucleophilic substitution of fluorine atoms . For example, 6-methoxyquinoline can undergo direct fluorination at position 5 to yield 5,5-difluoroquinolin-6-one .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization and fluorination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-8-methylquinolin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinolin-5-ol involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: The compound inhibits these enzymes, leading to the disruption of bacterial DNA replication and transcription.
Enzyme Inhibition: It acts as an inhibitor of various enzymes, contributing to its antibacterial and antineoplastic activities.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the methyl group at position 8.
8-Methylquinoline: Contains the methyl group but lacks the fluorine substitution at position 6.
5,8-Difluoroquinoline: Contains fluorine substitutions at both positions 5 and 8.
Uniqueness
6-Fluoro-8-methylquinolin-5-ol is unique due to the specific combination of fluorine and methyl substitutions, which enhances its biological activity and provides distinct chemical properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-8-methylquinolin-5-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-5-8(11)10(13)7-3-2-4-12-9(6)7/h2-5,13H,1H3 |
InChI Key |
GQTIQPDSLAITQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)O)F |
Origin of Product |
United States |
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